Blood-Brain Barrier Penetration: Temuterkib Exhibits Functional Brain Activity Unlike Many Other ERK Inhibitors
A major limitation of many kinase inhibitors is poor brain penetration, rendering them ineffective for CNS targets. Using an ERK Kinase-Modulated Bioluminescent Indicator (KiMBI) system for non-invasive imaging of drug activity in the brain, temuterkib was identified as a promising brain-active ERK inhibitor. This is a property not predicted by its chemical characteristics alone and is not shared by all inhibitors in this class [1].
| Evidence Dimension | Functional brain activity / CNS penetration |
|---|---|
| Target Compound Data | Demonstrated brain-active ERK inhibition in vivo in mouse models, as measured by KiMBI luminescence |
| Comparator Or Baseline | Many other kinase inhibitors (including some ERK and MEK inhibitors) exhibit poor or negligible brain penetration |
| Quantified Difference | Qualitative differentiation: Temuterkib was the only ERK inhibitor identified as brain-active in the screening panel |
| Conditions | In vivo mouse models with intracranial xenografts; bioluminescent imaging using the ERK KiMBI reporter system |
Why This Matters
For research programs targeting primary brain tumors or CNS metastases, selecting a compound with demonstrated brain penetrance is essential for achieving target engagement and therapeutic effects in the intended anatomical compartment.
- [1] Su, Y., et al. (2023). Kinase-modulated bioluminescent indicators enable noninvasive imaging of drug activity in the brain. bioRxiv. https://doi.org/10.1101/2023.03.20.533414 View Source
